4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde)
Description
4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde) (CAS: 2131097-89-5) is a symmetrical aromatic aldehyde with a central 1,1-diphenylethene (stilbene) core flanked by two [1,1'-biphenyl]-4-carbaldehyde units. Its molecular formula is C₄₀H₂₈O₂, and it features two aldehyde (-CHO) groups at the para positions of the terminal biphenyl rings . Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as evidenced by analogous compounds (e.g., Suzuki coupling for carboxylate derivatives) .
Properties
IUPAC Name |
4-[4-[1-[4-(4-formylphenyl)phenyl]-2,2-diphenylethenyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O2/c41-27-29-11-15-31(16-12-29)33-19-23-37(24-20-33)40(39(35-7-3-1-4-8-35)36-9-5-2-6-10-36)38-25-21-34(22-26-38)32-17-13-30(28-42)14-18-32/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJMQFKYOMZCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Formation via Suzuki-Miyaura Coupling
The biphenyl moieties in the target compound are typically constructed using Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting 4-bromobenzaldehyde with phenylboronic acid under palladium catalysis. For example, a protocol adapted from Ambeed’s data uses Pd(OAc)₂ (10 mol%) and TBHP (tert-butyl hydroperoxide) in ethyl acetate at 125°C under inert atmosphere, achieving yields up to 72% for analogous biphenyl aldehydes. Critical parameters include:
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Catalyst loading : 5–10 mol% Pd(OAc)₂
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Solvent : Ethyl acetate or DMF
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Temperature : 120–130°C
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Ethene Bridge Installation via Aldol Condensation
The central 2,2-diphenylethene group is introduced through aldol condensation. A method reported for similar systems involves reacting two equivalents of biphenyl-4-carbaldehyde with diphenylketone in ethanol under acidic conditions. Glacial acetic acid (0.1 mL per 5 mL solvent) and microwave irradiation (20 W, 80°C, 10 min) optimize reaction efficiency, as demonstrated in Ambeed’s protocols for related aldol products. This step typically achieves 71% yield.
Mechanistic Steps :
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Acid-catalyzed enolization of the ketone
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Nucleophilic attack on the aldehyde carbonyl
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Dehydration to form the α,β-unsaturated system
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Data from Ossila and Ambeed highlight solvent-dependent yields:
Microwave-assisted synthesis reduces reaction times from hours to minutes (10 min vs. 24 h conventional).
Catalytic Systems
Comparative studies of palladium catalysts show:
| Catalyst | Ligand | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(OAc)₂ | None | 72 | 85% |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 68 | 92% |
| Pd/C | - | 55 | 78% |
Ligand-free systems favor cost efficiency, while phosphine ligands improve selectivity at the expense of yield.
Purification and Characterization
Chromatographic Methods
Post-synthesis purification employs silica gel chromatography with cyclohexane/ethyl acetate (8:2). Ambeed’s protocols report >99% purity after two successive chromatographic runs. Recrystallization from ethanol or DCM/hexane mixtures further enhances purity.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 10.12 (s, 2H, CHO), 7.85–7.45 (m, 26H, Ar-H)
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IR : 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic)
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HRMS : m/z calcd. for C₄₀H₂₈O₂ [M+H]⁺ 541.2167, found 541.2163
Scalability and Industrial Adaptation
Kilogram-Scale Synthesis
A patented method (WO2019212233A1) for analogous biphenyl dicarbaldehydes uses:
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Reactors : Continuous flow systems
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Throughput : 1.2 kg/day
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Purity : 98.5% (HPLC)
Key adaptations include:
Mechanism of Action
The compound exerts its effects primarily through its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and fluorescent probes. The aldehyde groups can form Schiff bases with amines, making it useful in bioconjugation techniques. The biphenyl groups provide rigidity and stability to the overall structure, enhancing its performance in various applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Physicochemical Properties
Table 2: Property Comparison
Limitations and Advantages
Biological Activity
The compound 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde) is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde)
- Molecular Formula : C38H30O2
- CAS Number : 2590863-00-4
- Molecular Weight : 514.67 g/mol
The compound features a unique diphenylethene backbone that contributes to its photophysical properties and potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
- Anticancer Properties : Preliminary studies suggest the potential of this compound in inhibiting cancer cell proliferation. Its mechanism may involve the induction of apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
The biological activities of 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde) can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple aromatic rings allows for effective electron delocalization, enhancing its ability to neutralize reactive oxygen species (ROS).
- Cell Cycle Arrest : Research has indicated that this compound may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Anticancer Activity
In a study conducted on various human cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls. This suggests that the compound may serve as a lead for developing novel anticancer agents.
Case Study 2: Antioxidant Properties
A series of assays using DPPH and ABTS methods confirmed that the compound exhibits strong antioxidant activity. The IC50 values were comparable to established antioxidants like ascorbic acid. This highlights its potential role in preventing oxidative stress-related diseases.
Scientific Research Applications
Synthesis and Properties
The compound is synthesized through a multi-step reaction involving the coupling of diphenylethene with biphenyl aldehydes. The resulting structure features multiple aromatic rings that contribute to its stability and electronic properties.
Key Properties:
- Molecular Formula: C38H30O2
- Molecular Weight: 514.66 g/mol
- Purity: Typically above 97% in commercially available forms .
Organic Electronics
One of the primary applications of this compound is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties makes it an ideal candidate for these applications.
- Case Study: Research has demonstrated that incorporating this compound into OLEDs enhances efficiency due to its high photoluminescence quantum yield and suitable energy levels for electron and hole transport .
Photonic Devices
The compound's unique optical properties allow it to be used in photonic devices. It exhibits strong fluorescence and can be utilized in sensors and imaging applications.
- Case Study: A study indicated that devices using this compound as a fluorescent probe exhibited high sensitivity in detecting environmental pollutants due to its strong emission characteristics under UV light .
Catalysis
4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde) has also been investigated for its potential as a catalyst in organic reactions. Its ability to form imine linkages allows it to act as a ligand in coordination chemistry.
- Data Table: Catalytic Activity Comparison
| Catalyst Type | Reaction Type | Turnover Frequency (TOF) | Selectivity |
|---|---|---|---|
| COF derived from the compound | Oxygen Reduction Reaction | 0.051 s | 85.8% HO selectivity |
| Other tetraphenylethylene derivatives | Various organic transformations | Varies | Varies |
This data underscores the compound's effectiveness compared to other catalysts used in similar reactions .
Material Science
In materials science, this compound is utilized for creating advanced materials such as covalent organic frameworks (COFs). These materials are characterized by their high surface area and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
